REACTION_SMILES
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[Br:2][c:3]1[cH:4][n:5][c:6](-[c:8]2[c:9]([CH3:23])[c:10]3[c:14]([cH:15][cH:16]2)[CH:13]([CH2:17][C:18](=[O:19])[O:20][CH2:21][CH3:22])[CH2:12][CH2:11]3)[s:7]1.[C:24](#[N:25])[c:26]1[cH:27][c:28]([B:33]([OH:34])[OH:35])[cH:29][cH:30][c:31]1[F:32].[C:36](=[O:37])([O-:38])[O-:39].[CH2:42]1[O:43][CH2:44][CH2:45][CH2:46]1.[CH3:1].[Na+:40].[Na+:41].[cH:47]1[cH:48][cH:49][c:50]([P:51]([Pd:52]([P:53]([c:54]2[cH:55][cH:56][cH:57][cH:58][cH:59]2)([c:60]2[cH:61][cH:62][cH:63][cH:64][cH:65]2)[c:66]2[cH:67][cH:68][cH:69][cH:70][cH:71]2)([P:72]([c:73]2[cH:74][cH:75][cH:76][cH:77][cH:78]2)([c:79]2[cH:80][cH:81][cH:82][cH:83][cH:84]2)[c:85]2[cH:86][cH:87][cH:88][cH:89][cH:90]2)[P:91]([c:92]2[cH:93][cH:94][cH:95][cH:96][cH:97]2)([c:98]2[cH:99][cH:100][cH:101][cH:102][cH:103]2)[c:104]2[cH:105][cH:106][cH:107][cH:108][cH:109]2)([c:110]2[cH:111][cH:112][cH:113][cH:114][cH:115]2)[c:116]2[cH:117][cH:118][cH:119][cH:120][cH:121]2)[cH:122][cH:123]1>>[CH3:1].[c:3]1(-[c:28]2[cH:27][c:26]([C:24]#[N:25])[c:31]([F:32])[cH:30][cH:29]2)[cH:4][n:5][c:6](-[c:8]2[c:9]([CH3:23])[c:10]3[c:14]([cH:15][cH:16]2)[CH:13]([CH2:17][C:18](=[O:19])[O:20][CH2:21][CH3:22])[CH2:12][CH2:11]3)[s:7]1
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Name
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CCOC(=O)CC1CCc2c1ccc(-c1ncc(Br)s1)c2C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC1CCc2c1ccc(-c1ncc(Br)s1)c2C
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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N#Cc1cc(B(O)O)ccc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
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[CH3]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[CH3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)(c2ccccc2)[Pd](P(c2ccccc2)(c2ccccc2)c2ccccc2)(P(c2ccccc2)(c2ccccc2)c2ccccc2)P(c2ccccc2)(c2ccccc2)c2ccccc2)cc1
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Name
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[CH3]
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Type
|
product
|
Smiles
|
[CH3]
|
Name
|
CCOC(=O)CC1CCc2c1ccc(-c1ncc(-c3ccc(F)c(C#N)c3)s1)c2C
|
Type
|
product
|
Smiles
|
CCOC(=O)CC1CCc2c1ccc(-c1ncc(-c3ccc(F)c(C#N)c3)s1)c2C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |